Cas no 202271-85-0 (2,6-Piperidinedione, 3-amino-3-methyl-)

2,6-Piperidinedione, 3-amino-3-methyl- Chemical and Physical Properties
Names and Identifiers
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- 2,6-Piperidinedione, 3-amino-3-methyl-
- WTOYMYCNCNHMRN-UHFFFAOYSA-N
- 3-amino-3-methylpiperidin-2,6-dione
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- MDL: MFCD19204735
- Inchi: 1S/C6H10N2O2/c1-6(7)3-2-4(9)8-5(6)10/h2-3,7H2,1H3,(H,8,9,10)
- InChI Key: WTOYMYCNCNHMRN-UHFFFAOYSA-N
- SMILES: O=C1C(C)(CCC(N1)=O)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 190
- Topological Polar Surface Area: 72.2
2,6-Piperidinedione, 3-amino-3-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6732144-1.0g |
3-amino-3-methylpiperidine-2,6-dione |
202271-85-0 | 1g |
$493.0 | 2023-05-30 | ||
Enamine | EN300-6732144-0.1g |
3-amino-3-methylpiperidine-2,6-dione |
202271-85-0 | 0.1g |
$171.0 | 2023-05-30 | ||
eNovation Chemicals LLC | D779203-1g |
3-Amino-3-methylpiperidine-2,6-dione |
202271-85-0 | 95% | 1g |
$755 | 2024-07-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY249782-0.1g |
3-Amino-3-methylpiperidine-2,6-dione |
202271-85-0 | ≥95% | 0.1g |
¥2210.0 | 2023-09-15 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY249782-0.25g |
1-Ethynyl-4-nitrobenzene |
202271-85-0 | ≥95% | 0.25g |
¥2600.0 | 2023-09-15 | |
eNovation Chemicals LLC | D779203-0.25g |
3-Amino-3-methylpiperidine-2,6-dione |
202271-85-0 | 95% | 0.25g |
$350 | 2024-07-20 | |
Aaron | AR01KZ60-1g |
3-Amino-3-methylpiperidine-2,6-dione |
202271-85-0 | 1g |
$851.00 | 2023-12-15 | ||
A2B Chem LLC | BA57212-250mg |
3-Amino-3-methylpiperidine-2,6-dione |
202271-85-0 | ≥95% | 250mg |
$444.00 | 2024-04-20 | |
eNovation Chemicals LLC | D779203-0.1g |
3-Amino-3-methylpiperidine-2,6-dione |
202271-85-0 | 95% | 0.1g |
$345 | 2025-02-20 | |
eNovation Chemicals LLC | D779203-1g |
3-Amino-3-methylpiperidine-2,6-dione |
202271-85-0 | 95% | 1g |
$755 | 2025-02-25 |
2,6-Piperidinedione, 3-amino-3-methyl- Related Literature
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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3. Back matter
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
Additional information on 2,6-Piperidinedione, 3-amino-3-methyl-
Recent Advances in the Study of 2,6-Piperidinedione, 3-amino-3-methyl- (CAS: 202271-85-0)
The compound 2,6-Piperidinedione, 3-amino-3-methyl- (CAS: 202271-85-0) has recently gained significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic structure, featuring both amino and carbonyl functional groups, serves as a crucial scaffold for developing novel therapeutic agents. Recent studies have explored its potential applications in drug design, particularly as a building block for targeted protein degraders and enzyme inhibitors.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a warhead in proteolysis-targeting chimeras (PROTACs). Researchers successfully incorporated 2,6-Piperidinedione, 3-amino-3-methyl- into PROTAC molecules targeting estrogen receptor alpha (ERα), showing promising degradation efficiency in breast cancer cell lines. The unique spatial arrangement of functional groups in this compound was found to enhance binding affinity to E3 ubiquitin ligases.
In the area of neurological disorders, a team at Harvard Medical School reported the development of novel gamma-secretase modulators using 2,6-Piperidinedione, 3-amino-3-methyl- as a central scaffold. Their work, published in ACS Chemical Neuroscience (2024), revealed that derivatives of this compound could selectively reduce amyloid-β42 production without inhibiting overall gamma-secretase activity, potentially offering a safer approach for Alzheimer's disease treatment.
Recent synthetic methodology developments have significantly improved access to this compound. A 2024 Nature Protocols paper detailed an efficient three-step synthesis of 2,6-Piperidinedione, 3-amino-3-methyl- from commercially available starting materials, achieving an overall yield of 68%. This advancement addresses previous challenges in large-scale production and has facilitated broader investigation of its pharmaceutical applications.
Emerging research also highlights the compound's potential in antibiotic development. Scientists at the University of Tokyo discovered that structural analogs of 2,6-Piperidinedione, 3-amino-3-methyl- exhibit potent activity against drug-resistant Gram-positive bacteria, including MRSA. The mechanism appears to involve inhibition of bacterial cell wall synthesis through a novel pathway distinct from existing β-lactam antibiotics.
Pharmacokinetic studies published in Drug Metabolism and Disposition (2023) have provided valuable insights into the metabolic stability and distribution properties of 2,6-Piperidinedione, 3-amino-3-methyl--based compounds. These findings are guiding the design of next-generation derivatives with improved oral bioavailability and tissue penetration characteristics.
Looking forward, the versatility of 2,6-Piperidinedione, 3-amino-3-methyl- continues to inspire innovative applications across multiple therapeutic areas. Ongoing clinical trials are evaluating its derivatives for oncology and inflammatory diseases, while computational studies are revealing new potential protein targets for this privileged scaffold. The compound's unique combination of synthetic accessibility and biological activity positions it as a valuable tool for future drug discovery efforts.
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